molecular formula CH2F2O2S B13171246 Fluoromethanesulfonyl fluoride

Fluoromethanesulfonyl fluoride

Cat. No.: B13171246
M. Wt: 116.09 g/mol
InChI Key: WGBZKRKBGGQMSY-UHFFFAOYSA-N
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Description

Fluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CH3SO2F It is a sulfonyl fluoride, a class of compounds known for their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or hydrogen fluoride (HF). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of methanesulfonyl chloride with a fluorinating agent in a controlled environment, ensuring high yield and purity of the final product. The use of phase transfer catalysts, such as 18-crown-6, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Fluoromethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of fluoromethanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. This reactivity is primarily due to the presence of the highly electronegative fluorine atom, which enhances the electrophilic character of the sulfonyl group. The compound can target specific amino acid residues in proteins, leading to the formation of covalent adducts that can modulate protein function .

Comparison with Similar Compounds

Fluoromethanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as trithis compound (CF3SO2F) and perfluoroethanesulfonyl fluoride (C2F5SO2F). These compounds share similar reactivity patterns but differ in their physical and chemical properties:

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in both academic and industrial research .

Biological Activity

Fluoromethanesulfonyl fluoride (FMSF) is a fluorinated compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of FMSF, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

FMSF is an organofluorine compound with the chemical formula CH3SO2F\text{CH}_3\text{SO}_2\text{F}. It is characterized by a sulfonyl group attached to a fluorinated methyl group, which contributes to its unique reactivity and biological interactions. The presence of the fluorine atom enhances its ability to interact with biological molecules, making it a subject of interest for various applications.

FMSF exhibits biological activity primarily through its ability to inhibit specific enzymes and modulate cellular pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : FMSF acts as an inhibitor of serine proteases, which are crucial for various physiological processes, including digestion and immune response. By inhibiting these enzymes, FMSF can disrupt normal cellular functions, leading to altered physiological outcomes.
  • Cellular Signaling Modulation : FMSF has been shown to influence signaling pathways within cells. For instance, it can affect the phosphorylation states of proteins involved in cell signaling, thereby altering cellular responses to external stimuli.

Biological Effects

The biological effects of FMSF can be categorized into several key areas:

  • Neurotoxicity : Research indicates that fluorinated compounds, including FMSF, may have neurotoxic effects. A study highlighted that exposure to fluoride can lead to neurobehavioral deficits in children, raising concerns about the impact of fluorinated compounds on cognitive development .
  • Cytotoxicity : FMSF has demonstrated cytotoxic effects in various cell lines. A study reported that exposure to FMSF resulted in increased apoptosis (programmed cell death) in cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : The antimicrobial properties of fluorinated compounds are well-documented. FMSF may exhibit activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

  • Neurodevelopmental Impact : A meta-analysis conducted by researchers from Harvard School of Public Health indicated that high levels of fluoride exposure are associated with adverse cognitive outcomes in children. This study underscores the need for further research into the neurodevelopmental impacts of compounds like FMSF .
  • Cytotoxicity in Cancer Cells : A laboratory study assessed the cytotoxic effects of FMSF on human cancer cell lines. Results showed significant cell death at specific concentrations, suggesting that FMSF could be explored as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that fluorinated compounds can inhibit bacterial growth. Further research is necessary to determine the specific efficacy of FMSF against pathogenic bacteria and its potential use in clinical settings .

Data Tables

StudyFocusFindings
Harvard Meta-AnalysisNeurodevelopmentHigh fluoride exposure linked to cognitive deficits in children
Cytotoxicity StudyCancerSignificant apoptosis in cancer cell lines exposed to FMSF
Antimicrobial StudyBacterial InhibitionEvidence of antibacterial activity against select strains

Properties

Molecular Formula

CH2F2O2S

Molecular Weight

116.09 g/mol

IUPAC Name

fluoromethanesulfonyl fluoride

InChI

InChI=1S/CH2F2O2S/c2-1-6(3,4)5/h1H2

InChI Key

WGBZKRKBGGQMSY-UHFFFAOYSA-N

Canonical SMILES

C(F)S(=O)(=O)F

Origin of Product

United States

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